molecular formula C16H14ClFOS B1324870 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-42-5

4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324870
CAS No.: 898781-42-5
M. Wt: 308.8 g/mol
InChI Key: REXAJTRZSFVYOO-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFOS It is characterized by the presence of chloro, fluoro, and thiomethyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3-fluorobenzaldehyde, and 4-thiomethylbenzene.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Halogenation: The intermediate compound is then subjected to halogenation using reagents like chlorine and fluorine to introduce the chloro and fluoro groups.

    Final Product Formation:

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro, fluoro, or thiomethyl groups with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro, fluoro, and thiomethyl groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone
  • 4’-Chloro-3’-fluoro-3-(4-ethylphenyl)propiophenone
  • 4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone

Uniqueness

4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXAJTRZSFVYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644385
Record name 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-42-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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